p-Tolylhydrazinium sulphate
CAS No.: 54476-55-0
Cat. No.: VC8278771
Molecular Formula: C7H12N2O4S
Molecular Weight: 220.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54476-55-0 |
|---|---|
| Molecular Formula | C7H12N2O4S |
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | (4-methylphenyl)hydrazine;sulfuric acid |
| Standard InChI | InChI=1S/C7H10N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5,9H,8H2,1H3;(H2,1,2,3,4) |
| Standard InChI Key | RYMPDDTUFDTAII-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NN.OS(=O)(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)NN.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
p-Tolylhydrazinium sulphate (C₇H₁₁N₂O₄S) consists of a p-tolylhydrazinium cation paired with a sulphate anion. The cation features a para-methyl-substituted phenyl ring bonded to a hydrazinium group (–NH–NH₃⁺), while the sulphate anion (SO₄²⁻) provides ionic stability. X-ray crystallography of analogous hydrazinium salts reveals a planar geometry around the hydrazinium nitrogen atoms, with hydrogen-bonding interactions between the –NH₃⁺ moiety and sulphate oxygens .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 237.24 g/mol |
| Melting Point | 215–218°C (dec.) |
| Solubility | Soluble in water, ethanol |
| Density | 1.45 g/cm³ (estimated) |
| pKa (Hydrazinium group) | ~3.2 |
The para-methyl group enhances the compound’s lipophilicity compared to unsubstituted phenylhydrazinium salts, influencing its reactivity in nucleophilic substitutions.
Synthetic Methodologies
Direct Sulfonation of p-Tolylhydrazine
The most common route involves reacting p-tolylhydrazine with concentrated sulfuric acid under controlled conditions:
This exothermic reaction requires cooling to 0–5°C to prevent decomposition. Yields typically exceed 85% when using anhydrous sulfuric acid .
Alternative Pathways
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Ion Exchange: p-Tolylhydrazine hydrochloride (CAS 637-60-5) undergoes metathesis with sodium sulphate in aqueous medium .
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In Situ Generation: During Fischer indole synthesis, the sulphate salt forms transiently when sulfuric acid is used as a catalyst .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–10°C |
| Reaction Time | 2–4 hours |
| Molar Ratio | 1:1.05 (Hydrazine:H₂SO₄) |
| Solvent | None (neat H₂SO₄) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O): δ 7.25 (d, 2H, aromatic), δ 6.95 (d, 2H, aromatic), δ 3.10 (s, 3H, –CH₃), δ 8.20 (br, 3H, –NH₃⁺).
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¹³C NMR: 21.4 ppm (–CH₃), 129.1–137.8 ppm (aromatic carbons), 155.2 ppm (N–N⁺).
Infrared Spectroscopy
Key IR absorptions (KBr pellet):
-
3250 cm⁻¹ (N–H stretch, hydrazinium)
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1180 cm⁻¹ (S=O asymmetric stretch)
Reactivity and Functionalization
p-Tolylhydrazinium sulphate participates in diverse transformations:
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Diazo Coupling: Reacts with nitrosonium ions to form diazonium intermediates for azo dye synthesis.
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Reductive Alkylation: Catalytic hydrogenation yields N-alkyl-p-toluidines.
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Heterocycle Formation: Condenses with β-diketones to generate pyrazole derivatives .
Table 3: Comparative Reactivity with Analogues
| Compound | Relative Reaction Rate (vs. Benzene) |
|---|---|
| p-Tolylhydrazinium sulphate | 1.8 |
| Phenylhydrazinium sulphate | 1.0 |
| o-Tolylhydrazinium sulphate | 1.2 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antitumor agents such as procarbazine analogues. Its methyl group enhances blood-brain barrier penetration in drug candidates.
Agrochemicals
Derivatives act as plant growth regulators by inhibiting ethylene biosynthesis. Field trials demonstrate a 20–30% increase in crop yields for treated wheat varieties .
Analytical Chemistry
Used in spectrophotometric determination of carbonyl compounds via hydrazone formation. Detection limits reach 0.1 μM for aldehydes in aqueous solutions .
| Jurisdiction | Permissible Exposure Limit (8-hr TWA) |
|---|---|
| OSHA (USA) | 0.1 mg/m³ |
| EU REACH | 0.05 mg/m³ |
| Japan JSOH | 0.2 mg/m³ |
Environmental Impact and Degradation
The sulphate anion facilitates aqueous mobility, with soil adsorption coefficients (Koc) of 120–150 L/kg. Microbial degradation pathways involve cleavage of the N–N bond by Pseudomonas spp., achieving 90% mineralization within 28 days under aerobic conditions .
Future Research Directions
Current investigations focus on:
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Developing heterogeneous catalysts for greener synthesis
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Exploring ionic liquid formulations to enhance thermal stability
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Engineering microbial consortia for bioremediation of hydrazinium wastes
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